molecular formula C20H23NO3 B13889381 (3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate

(3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate

Cat. No.: B13889381
M. Wt: 325.4 g/mol
InChI Key: ITYBDMUHHXSYNW-UHFFFAOYSA-N
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Description

(3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of a 3-methylphenyl group, a piperidine ring, and a benzoate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with (3-methylphenyl)methanol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion. The piperidine ring is introduced through a nucleophilic substitution reaction, where 2-chlorobenzoate is reacted with piperidine in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group into an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The piperidine ring and benzoate ester play crucial roles in binding to the active sites of the targets, influencing their function and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (3-Methylphenyl)methyl 2-piperidin-4-ylacetate: Similar structure but with an acetate group instead of a benzoate ester.

    (3-Methylphenyl)methyl 2-piperidin-4-yloxypropanoate: Similar structure with a propanoate ester.

    (3-Methylphenyl)methyl 2-piperidin-4-yloxybutanoate: Similar structure with a butanoate ester.

Uniqueness

(3-Methylphenyl)methyl 2-piperidin-4-yloxybenzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its benzoate ester group provides distinct reactivity compared to other similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

(3-methylphenyl)methyl 2-piperidin-4-yloxybenzoate

InChI

InChI=1S/C20H23NO3/c1-15-5-4-6-16(13-15)14-23-20(22)18-7-2-3-8-19(18)24-17-9-11-21-12-10-17/h2-8,13,17,21H,9-12,14H2,1H3

InChI Key

ITYBDMUHHXSYNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC(=O)C2=CC=CC=C2OC3CCNCC3

Origin of Product

United States

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